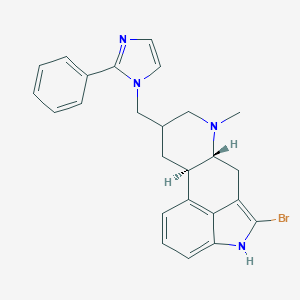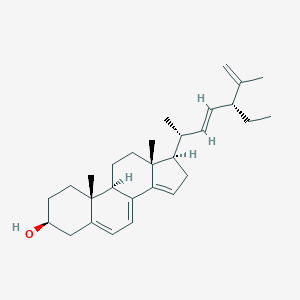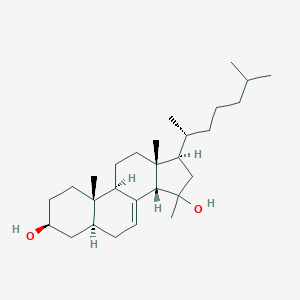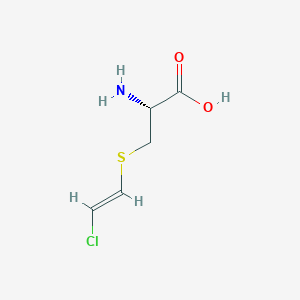
S-(2-Chlorovinyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Chlorovinyl)-L-cysteine (CVS) is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of L-cysteine, an amino acid that is found in many proteins. CVS has been shown to have a number of interesting properties that make it useful for a variety of applications, including as a tool for studying the mechanisms of cellular signaling and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of S-(2-Chlorovinyl)-L-cysteine is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the active site of glutathione S-transferase. This covalent bond can disrupt the normal activity of the enzyme, leading to the accumulation of ROS and other toxic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the concentration of the compound used and the specific biological system being studied. Some of the effects that have been observed include the activation of stress response pathways, the induction of apoptosis, and the inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-(2-Chlorovinyl)-L-cysteine in scientific research is its ability to selectively inhibit the activity of glutathione S-transferase. This can be useful for studying the role of this enzyme in a variety of biological processes. However, there are also some limitations to the use of this compound. For example, the compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are many potential future directions for research on S-(2-Chlorovinyl)-L-cysteine. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for this compound, such as its use as a therapeutic agent for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Méthodes De Synthèse
S-(2-Chlorovinyl)-L-cysteine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of L-cysteine with acetylene gas in the presence of a catalyst. This reaction produces this compound as well as other byproducts.
Applications De Recherche Scientifique
S-(2-Chlorovinyl)-L-cysteine has been used extensively in scientific research to study a variety of biological processes. One of the most important applications of this compound has been in the study of cellular signaling pathways. This compound has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in the detoxification of xenobiotics and endogenous compounds. This inhibition can lead to the accumulation of reactive oxygen species (ROS) and other toxic compounds, which can activate cellular stress response pathways.
Propriétés
Numéro CAS |
115453-71-9 |
|---|---|
Formule moléculaire |
C19H21N4NaO3S |
Poids moléculaire |
181.64 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |
Clé InChI |
IPUYWODMJIEJQU-QPHDTYRISA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)S/C=C/Cl |
SMILES |
C(C(C(=O)O)N)SC=CCl |
SMILES canonique |
C(C(C(=O)O)N)SC=CCl |
Synonymes |
L-Alanine, 3-((2-chloroethenyl)thio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




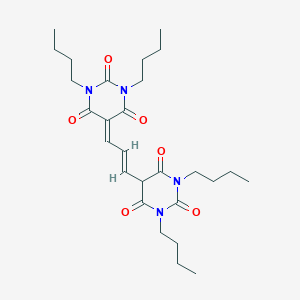
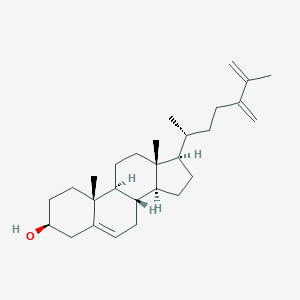



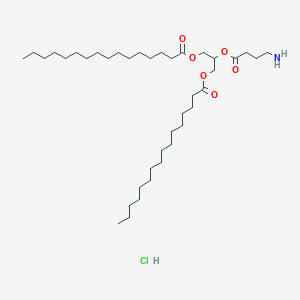
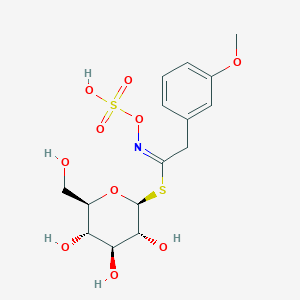
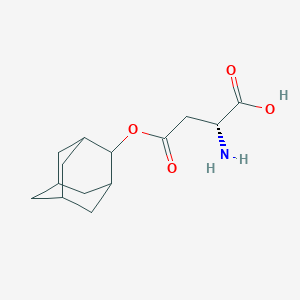

![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
